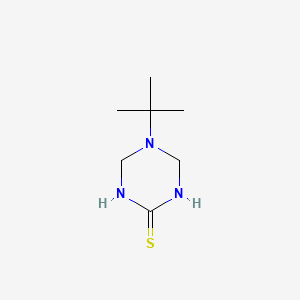

5-Tert-butyl-1,3,5-triazinane-2-thione

Beschreibung

Eigenschaften

IUPAC Name |

5-tert-butyl-1,3,5-triazinane-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3S/c1-7(2,3)10-4-8-6(11)9-5-10/h4-5H2,1-3H3,(H2,8,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHMIFDHPDEVCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CNC(=S)NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-1,3,5-triazinane-2-thione typically involves the reaction of tert-butylamine with carbon disulfide and formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{tert-Butylamine} + \text{Carbon disulfide} + \text{Formaldehyde} \rightarrow \text{this compound} ]

The reaction is usually conducted in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Tert-butyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

5-Tert-butyl-1,3,5-triazinane-2-thione has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of nitrogen-containing heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Wirkmechanismus

The mechanism of action of 5-Tert-butyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, leading to its observed effects. For example, its antimicrobial activity may be due to its ability to disrupt the cell membrane or interfere with essential enzymes .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of 5-Tert-butyl-1,3,5-triazinane-2-thione, highlighting differences in substituents and molecular properties:

Key Observations :

- Steric Effects : The tert-butyl group in the target compound introduces significant steric hindrance compared to linear alkyl chains (e.g., n-butyl or n-octyl) or aromatic substituents (e.g., benzyl). This can reduce reaction rates in nucleophilic substitution or cycloaddition reactions .

- Solubility: Linear alkyl chains (e.g., octyl) enhance lipophilicity, whereas the tert-butyl group may compromise solubility in polar solvents due to its bulky, non-polar nature .

- Crystallography : Analogs like 3-Benzyl-5-butyl-1,3,5-thiadiazinane-2-thione exhibit envelope-shaped ring conformations, with substituents influencing dihedral angles and intermolecular interactions. The tert-butyl group likely induces distinct crystal packing, affecting melting points and stability .

Environmental and Industrial Relevance

- Pollutant Potential: Linear alkyl derivatives (e.g., butyl, octyl) are more likely to accumulate in aquatic environments due to higher hydrophobicity. The tert-butyl group’s stability could lead to longer environmental half-lives .

Biologische Aktivität

5-Tert-butyl-1,3,5-triazinane-2-thione is a heterocyclic compound characterized by its triazine ring and a thiol functional group. This compound has garnered attention due to its significant biological activities, particularly its potential antimicrobial and enzyme-inhibitory properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative analyses with similar compounds.

The molecular formula of this compound is CHNS, with a molecular weight of 173.28 g/mol. The presence of the tert-butyl group at the 5-position of the triazine ring enhances its steric hindrance and reactivity.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHNS |

| Molecular Weight | 173.28 g/mol |

| Functional Groups | Thiol (thione form) |

| Structure Type | Heterocyclic compound |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Covalent Bonding : The thiol group allows for covalent interactions with proteins and enzymes, potentially inhibiting their activity.

- Nucleic Acid Interaction : Preliminary studies suggest that this compound may influence DNA and RNA synthesis through interactions with nucleic acids.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains.

Case Study Example : A study evaluated the antimicrobial efficacy of several triazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound demonstrated comparable activity to established antibiotics like ampicillin .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various contexts:

- β-secretase Inhibition : Some derivatives of triazines have shown inhibitory effects on β-secretase (BACE1), relevant in Alzheimer's disease research . While specific data on this compound's effects on BACE1 is limited, its structural similarities suggest potential for similar activity.

Table 2: Comparison of Related Compounds

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 2-Aminothiazole | Thiazole derivative | Known for antimicrobial properties |

| Thiazole-4-carboxylic acid | Thiazole derivative | Used in pharmaceutical synthesis |

| 2-Mercaptobenzothiazole | Benzothiazole derivative | Commonly used as a vulcanization accelerator |

The unique structure of this compound differentiates it from other thiazole derivatives due to the steric hindrance provided by the tert-butyl group.

Applications in Research and Industry

The versatility of this compound extends to various fields:

- Chemical Synthesis : It serves as a building block in synthesizing nitrogen-containing heterocyclic compounds.

- Pharmaceutical Research : Ongoing studies are investigating its therapeutic potential for various diseases due to its biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.